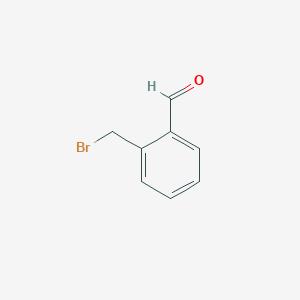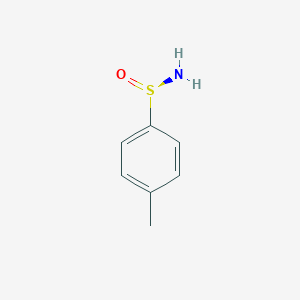
Tris(4-methoxy-3,5-dimethylphenyl)phosphine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tris(4-methoxy-3,5-dimethylphenyl)phosphine involves the reaction of methoxy- and methyl-substituted phenyl derivatives with phosphorus sources under specific conditions. While direct analogs of Tris(4-methoxy-3,5-dimethylphenyl)phosphine are less reported, related phosphines have been synthesized to investigate the substituent effects on the phosphine properties, indicating a methodology that could be adapted for the target molecule (Sasaki, Sasaki, & Yoshifuji, 2008).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods have provided insights into the structure of related phosphines. The X-ray structure of tris(3,5-dimethyl-4-methoxyphenyl)phosphine reveals that the methoxy groups are perpendicular to the phenyl ring faces, highlighting the steric and electronic influences of the substituents on the phosphorus center (Romain, Ribblett, Byrn, Snyder, Storhoff, & Huffman, 2000).
Chemical Reactions and Properties
Tris(4-methoxy-3,5-dimethylphenyl)phosphine participates in various chemical reactions, leveraging its phosphine moiety and the electronic effects of its substituents. For instance, phosphines with methoxy and methyl groups have been used in catalysis, demonstrating their role in facilitating reactions through coordination to metal centers and influencing the reaction outcomes (Teng, Qiao, Zhang, Li, & Huang, 2013).
Physical Properties Analysis
The physical properties of tris(4-methoxy-3,5-dimethylphenyl)phosphine, such as solubility, melting point, and stability, are influenced by its bulky triarylphosphine structure and the electron-donating methoxy groups. These properties are critical for its handling and use in various applications, though specific data on this molecule may require extrapolation from closely related compounds.
Chemical Properties Analysis
The chemical properties of tris(4-methoxy-3,5-dimethylphenyl)phosphine, including its basicity, nucleophilicity, and oxidation potential, are affected by the substituents on the phenyl rings. Methoxy groups, being electron-donating, can modulate the electron density on the phosphorus, affecting its reactivity and interactions with other chemical species. Related studies on substituted phosphines provide a basis for understanding these effects (Sasaki, Sutoh, Murakami, & Yoshifuji, 2002).
Wissenschaftliche Forschungsanwendungen
Catalysis : Jin, Ishizuka, and Kuwano (2014) reported that the palladium complex generated from Pd(3-C3H5)Cp and tris(4-methoxy-3,5-dimethylphenyl)phosphine effectively catalyzes the [4+2] cycloaddition of o-(silylmethyl)benzyl carbonates with alkenes (Jin, Ishizuka, & Kuwano, 2014).
Structural Analysis : Fang et al. (2000) investigated a structural analog of hexaphenylethane, revealing a very long P-C distance in the solid state, indicating strong steric repulsive interaction between the two parts (Fang et al., 2000).
Optical Properties : Sasaki et al. (2008) found that tris(2,6-diisopropyl-4-methoxyphenyl)phosphine exhibits a blue-shift in UV-Vis absorption due to methoxy groups, which slightly lower the first oxidation potential and contribute to blue-shifting UV-Vis absorption (Sasaki, Sasaki, & Yoshifuji, 2008).
Battery Technology : Xu et al. (2012) showed that tris(pentafluorophenyl) phosphine (TPFPP) improves the cycling performance of high voltage Li-ion batteries by forming a protective film on LiNi 0.5 Mn 1.5 O4, contributing to the battery's improved performance (Xu et al., 2012).
Synthesis Methods : A study by Sinou et al. (1999) presented a convenient method for preparing perfluorocarbon-soluble triarylphosphines with electronic properties similar to tris(p-methoxyphenyl)phosphine (Sinou, Pozzi, Hope, & Stuart, 1999).
Anticancer Properties : Reddy et al. (2018) reported that gold(i) and gold(iii) phosphine complexes show broad anticancer activity against various cancer cell lines and 3D models, highlighting the potential medical applications of such compounds (Reddy, Privér, Rao, Mirzadeh, & Bhargava, 2018).
Safety And Hazards
According to the safety data sheet, Tris(4-methoxy-3,5-dimethylphenyl)phosphine has the following hazard statements: H315 - H319 - H335 - H413 . This means it can cause skin irritation, serious eye irritation, may cause respiratory irritation, and may cause long lasting harmful effects to aquatic life .
Eigenschaften
IUPAC Name |
tris(4-methoxy-3,5-dimethylphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33O3P/c1-16-10-22(11-17(2)25(16)28-7)31(23-12-18(3)26(29-8)19(4)13-23)24-14-20(5)27(30-9)21(6)15-24/h10-15H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGUINGZRGNLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)P(C2=CC(=C(C(=C2)C)OC)C)C3=CC(=C(C(=C3)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405156 | |
| Record name | TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-methoxy-3,5-dimethylphenyl)phosphine | |
CAS RN |
121898-64-4 | |
| Record name | TRIS(4-METHOXY-3,5-DIMETHYLPHENYL)PHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40405156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(4-methoxy-3,5-dimethylphenyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




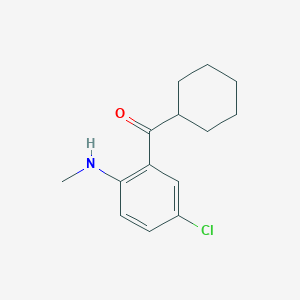

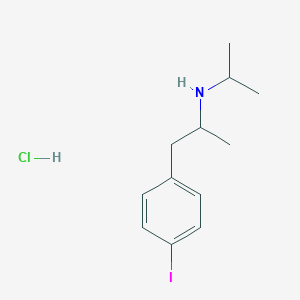

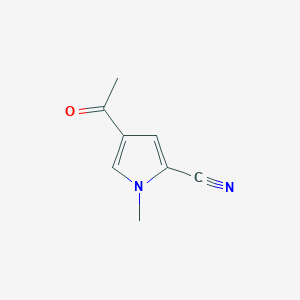
![5-(4-Chloro-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B48996.png)
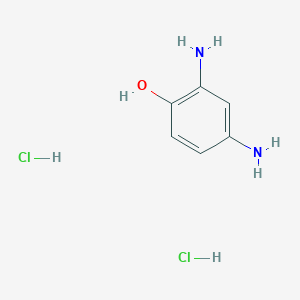
![2,3,4,5-Tetrabromo-6-[(4-hydroxyphenyl)-(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonic acid](/img/structure/B49000.png)
![Cyclopenta[b]pyrrole, 1-acetyl-1,4,5,6-tetrahydro-3-methyl-(9CI)](/img/structure/B49001.png)
![1-[2-(4-Methoxyphenyl)ethyl]pyridin-1-ium](/img/structure/B49002.png)
